(Pyridazin-3-ylthio)acetic acid
Overview
Description
(Pyridazin-3-ylthio)acetic acid is a chemical compound with the CAS Number: 794574-61-1 . It has a molecular weight of 170.19 and its IUPAC name is (3-pyridazinylsulfanyl)acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for (Pyridazin-3-ylthio)acetic acid is1S/C6H6N2O2S/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
(Pyridazin-3-ylthio)acetic acid is a solid substance . Its molecular formula is C6H6N2O2S and it has a molecular weight of 170.19 .Scientific Research Applications
Antimycobacterial Activity
- Synthesis and Antimycobacterial Testing: Derivatives of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid, including (Pyridazin-3-ylthio)acetic acid, have been synthesized and tested for their antimycobacterial activity. These compounds showed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating potential use in treating tuberculosis and related infections (Mamolo et al., 2001); (Mamolo et al., 2003).
Corrosion Inhibition
- Inhibitory Effect on Steel Corrosion: A study explored the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a compound related to (Pyridazin-3-ylthio)acetic acid, on the corrosion of mild steel in hydrochloric acid. This research indicates the potential application of such compounds in corrosion inhibition, an important aspect in materials science and engineering (Ghazoui et al., 2017).
Aldose Reductase Inhibitors
- Potential in Treating Complications of Diabetes: Compounds based on the pyridazinone framework, similar to (Pyridazin-3-ylthio)acetic acid, have shown promise as aldose reductase inhibitors. These inhibitors can be crucial in managing complications associated with diabetes, such as cataracts and neuropathy (Costantino et al., 1999); (Coudert et al., 1991).
Anticancer Activity
- Evaluation for Anticancer Properties: Recent research aimed to synthesize new series of 3(2h)-one pyridazinone derivatives, similar to (Pyridazin-3-ylthio)acetic acid, for potential antioxidant and anticancer activities. These compounds were tested in vitro and showed promising results, indicating a potential application in the development of anticancer drugs (Mehvish & Kumar, 2022).
properties
IUPAC Name |
2-pyridazin-3-ylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSROZUPCZJTLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridazin-3-ylthio)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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